4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid
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Overview
Description
4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their aromatic heterocyclic structure, which includes a sulfur atom. The presence of the benzo[b]thiophene moiety imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzo[b]thiophene derivatives .
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-boronic acid: Shares the benzo[b]thiophene core but differs in functional groups.
2-Phenylpyridine: Contains a similar aromatic structure but with a nitrogen atom instead of sulfur.
Uniqueness
4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid is unique due to its specific combination of the benzo[b]thiophene core and hydroxybenzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3S/c16-12-7-10(15(17)18)5-6-11(12)14-8-9-3-1-2-4-13(9)19-14/h1-8,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWARACGHMXXYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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